molecular formula C24H17N3O3 B251816 2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide

2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide

Cat. No. B251816
M. Wt: 395.4 g/mol
InChI Key: HKFHPFYYQXKXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide is a chemical compound with potential applications in scientific research.

Mechanism of Action

2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide acts as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a role in cognitive function and memory. By blocking this receptor, the compound may affect these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide can improve cognitive function and memory in animal models. It has also been shown to reduce inflammation and oxidative stress in the brain, which may have implications for neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more precise targeting of this receptor. However, one limitation is that it may not be effective in all animal models or in humans, and more research is needed to fully understand its potential applications.

Future Directions

There are several potential future directions for research on 2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research could involve exploring its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further studies could investigate the compound's potential for use in drug discovery and development.

Synthesis Methods

The synthesis of 2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide involves the reaction of 2-bromo-naphthalene with 3-oxazolo[4,5-b]pyridine-2-amine in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 4-chloro-phenyl-acetic acid in the presence of 1,3-dicyclohexylcarbodiimide and dimethylaminopyridine to yield the final product.

Scientific Research Applications

2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This makes it a potential tool for studying the role of this receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H17N3O3/c28-22(15-29-20-11-10-16-5-1-2-6-17(16)14-20)26-19-8-3-7-18(13-19)24-27-23-21(30-24)9-4-12-25-23/h1-14H,15H2,(H,26,28)

InChI Key

HKFHPFYYQXKXIC-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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